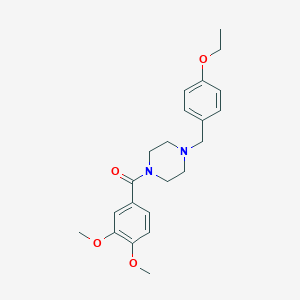
1-(2,3-Dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine, also known as TDP or TDP-43, is a protein that plays a crucial role in the regulation of RNA processing and gene expression. TDP-43 has been linked to several neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and frontotemporal lobar degeneration (FTLD). In recent years, there has been a growing interest in the synthesis, mechanism of action, and potential applications of TDP-43 in scientific research.
Mécanisme D'action
1-(2,3-Dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine-43 functions as a transcriptional repressor and post-transcriptional regulator of RNA processing. It binds to RNA molecules and regulates their splicing, stability, and transport. 1-(2,3-Dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine-43 has also been shown to interact with other proteins involved in RNA metabolism and to play a role in the formation of stress granules, which are cytoplasmic structures that form in response to cellular stress.
Biochemical and Physiological Effects
Studies have shown that 1-(2,3-Dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine-43 plays a critical role in maintaining the integrity of neurons and preventing their degeneration. Mutations in the 1-(2,3-Dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine-43 gene can lead to the accumulation of misfolded proteins and the formation of aggregates in the brain, which are hallmarks of ALS and FTLD. 1-(2,3-Dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine-43 has also been linked to other neurological disorders such as Alzheimer's disease and Huntington's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1-(2,3-Dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine-43 in scientific research has several advantages. It is a well-characterized protein with a known function and structure. It is also relatively easy to synthesize and purify. However, there are also limitations to the use of 1-(2,3-Dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine-43. Its aggregation properties can make it difficult to work with, and its interactions with other proteins can be complex and difficult to study.
Orientations Futures
There are several potential future directions for research on 1-(2,3-Dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine-43. One area of interest is the development of therapies that target 1-(2,3-Dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine-43 in neurodegenerative diseases. Another area of interest is the study of the role of 1-(2,3-Dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine-43 in other cellular processes, such as autophagy and mitochondrial function. Additionally, the development of new techniques for studying the interactions of 1-(2,3-Dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine-43 with other proteins and RNA molecules could lead to a better understanding of its function and potential therapeutic applications.
Conclusion
1-(2,3-Dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine-43 is a protein that plays a crucial role in the regulation of RNA processing and gene expression. It has been linked to several neurodegenerative diseases such as ALS and FTLD. The synthesis, mechanism of action, and potential applications of 1-(2,3-Dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine-43 in scientific research have become the focus of increasing interest. Further research on 1-(2,3-Dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine-43 could lead to new therapies for neurodegenerative diseases and a better understanding of its role in cellular processes.
Méthodes De Synthèse
The synthesis of 1-(2,3-Dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine-43 involves a series of chemical reactions that result in the formation of a piperazine ring and two benzoyl groups. The most common method for synthesizing 1-(2,3-Dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine-43 is through the reaction of 1-(2,3-dimethoxyphenyl)-2-nitroethane with 3,4,5-trimethoxybenzaldehyde in the presence of ammonium acetate and acetic acid. The resulting intermediate is then reduced to 1-(2,3-Dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine-43 using palladium on carbon as a catalyst.
Applications De Recherche Scientifique
1-(2,3-Dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine-43 has become a crucial tool in scientific research due to its involvement in several neurodegenerative diseases. It has been shown that mutations in the 1-(2,3-Dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine-43 gene can lead to the accumulation of misfolded proteins and the formation of aggregates in the brain, which are hallmarks of ALS and FTLD. 1-(2,3-Dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine-43 has also been linked to other neurological disorders such as Alzheimer's disease and Huntington's disease.
Propriétés
Nom du produit |
1-(2,3-Dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine |
|---|---|
Formule moléculaire |
C23H28N2O7 |
Poids moléculaire |
444.5 g/mol |
Nom IUPAC |
(2,3-dimethoxyphenyl)-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H28N2O7/c1-28-17-8-6-7-16(20(17)31-4)23(27)25-11-9-24(10-12-25)22(26)15-13-18(29-2)21(32-5)19(14-15)30-3/h6-8,13-14H,9-12H2,1-5H3 |
Clé InChI |
BEPQIBUKVJEYBY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
SMILES canonique |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B246857.png)
![2-(4-morpholinyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazole](/img/structure/B246858.png)


![N-methyl-N-[2-(2-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B246865.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]ethanesulfonamide](/img/structure/B246868.png)
![4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246870.png)

![1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine](/img/structure/B246872.png)
![1-(3,4-dimethoxyphenyl)-2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}ethanone](/img/structure/B246873.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246877.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246878.png)
![[4-(2,4-Dimethoxybenzyl)piperazin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B246879.png)